molecular formula C11H8F2O B11905014 2-(Difluoromethyl)-4-naphthol

2-(Difluoromethyl)-4-naphthol

Cat. No.: B11905014
M. Wt: 194.18 g/mol
InChI Key: OJYNTRSXWPUJQM-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-naphthol is a fluorinated aromatic compound characterized by a naphthalene backbone substituted with a hydroxyl (-OH) group at the 4-position and a difluoromethyl (-CF₂H) group at the 2-position. The difluoromethyl group introduces unique electronic and steric properties, enhancing metabolic stability and influencing intermolecular interactions compared to non-fluorinated analogs .

Properties

Molecular Formula

C11H8F2O

Molecular Weight

194.18 g/mol

IUPAC Name

3-(difluoromethyl)naphthalen-1-ol

InChI

InChI=1S/C11H8F2O/c12-11(13)8-5-7-3-1-2-4-9(7)10(14)6-8/h1-6,11,14H

InChI Key

OJYNTRSXWPUJQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2O)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of naphthol using difluoromethylating agents such as chlorodifluoromethane (ClCF₂H) or difluorocarbene precursors under specific reaction conditions . The reaction often requires the presence of a base and a catalyst to facilitate the formation of the difluoromethyl group.

Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-4-naphthol may involve large-scale difluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-4-naphthol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The difluoromethyl group can be reduced under specific conditions.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
2-(Difluoromethyl)-4-naphthol has been investigated for its potential as an anticancer agent. Research indicates that compounds with difluoromethyl groups exhibit enhanced biological activity due to their ability to interact with biological targets more effectively than their non-fluorinated counterparts. For instance, studies have shown that such compounds can inhibit specific enzymes involved in tumor growth, making them candidates for further development in cancer therapeutics .

Pharmaceutical Synthesis
The synthesis of this compound is often utilized as a precursor in the development of novel pharmaceuticals. Its unique structural features allow it to serve as a building block for various bioactive molecules. The versatility of this compound in synthetic pathways enhances its importance in drug discovery and development .

Agrochemical Applications

Fungicidal Activity
Research has demonstrated that derivatives of this compound possess fungicidal properties, making them suitable for agricultural applications. These compounds have shown effectiveness against a range of fungal pathogens, which are detrimental to crop yields. The introduction of difluoromethyl groups enhances the lipophilicity and metabolic stability of the resulting agrochemicals, leading to improved efficacy in field conditions .

Pesticide Development
The compound's reactivity allows it to be used in the synthesis of novel pesticides. By modifying the naphthol structure, researchers can create derivatives that target specific pests while minimizing environmental impact. This application is critical as the agricultural sector seeks to develop safer and more effective pest control solutions .

Material Science

Polymer Chemistry
In material science, this compound is utilized in the synthesis of polymers with enhanced properties. Fluorinated compounds are known for their unique thermal and chemical stability, making them valuable in high-performance materials. Studies suggest that incorporating such compounds into polymer matrices can lead to materials with improved mechanical strength and resistance to degradation .

Nanocomposites
The integration of this compound into nanocomposite materials has been explored for applications in electronics and coatings. The compound's ability to modify surface properties enhances the functionality of nanocomposites, making them suitable for advanced applications such as sensors and protective coatings .

Case Studies

Study ReferenceApplication AreaFindings
Medicinal ChemistryDemonstrated anticancer activity through enzyme inhibition
AgrochemicalsEffective against fungal pathogens; potential for pesticide development
Material ScienceEnhanced thermal stability in polymer applications

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-naphthol involves its interaction with specific molecular targets. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, influencing the compound’s binding affinity and activity. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s interactions with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s closest analogs include:

2-[(4-Fluorophenyl)diazenyl]-1-naphthol (CAS 125910-80-7): A naphthol derivative with a diazenyl (-N=N-) group linked to a fluorophenyl ring. Unlike 2-(Difluoromethyl)-4-naphthol, this compound lacks the difluoromethyl group and instead features a diazenyl functional group, which is often associated with dye chemistry or photochemical applications .

Difluoromethylpyridine carboxamides (e.g., A.3.32–A.3.39 in ): These agrochemical inhibitors of mitochondrial complex II share the difluoromethyl motif but replace the naphthol system with pyridine-carboxamide scaffolds. The carboxamide group enhances hydrogen-bonding capacity, while the pyridine ring contributes to planar rigidity .

Physicochemical and Pharmacological Properties

  • Lipophilicity and Bioavailability: The difluoromethyl group in this compound likely increases lipophilicity compared to non-fluorinated naphthols, improving membrane permeability. This aligns with trends observed in fluorinated pharmaceuticals, where fluorine substituents reduce basicity and enhance metabolic stability .
  • Hydrogen-Bonding Capacity : The 4-hydroxyl group enables hydrogen bonding, a feature absent in carboxamide-based analogs (e.g., A.3.32). This may influence solubility and target selectivity.

Data Tables

Table 1: Molecular Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight Key Functional Groups Potential Applications
This compound C₁₁H₈F₂O 194.18 -OH (4-position), -CF₂H Agrochemicals, Pharmaceuticals (inferred)
2-[(4-Fluorophenyl)diazenyl]-1-naphthol C₁₆H₁₁FN₂O 266.27 -OH (1-position), -N=N-Ph-F Dyes, Sensors
A.3.32 (Difluoromethylpyridine carboxamide) C₁₈H₁₈F₂N₂O 316.35 -CONH-, -CF₂H, pyridine Complex II Inhibitors (Agrochemicals)

Table 2: Comparative Fluorine Effects

Property This compound Non-Fluorinated 4-Naphthol Difluoromethylpyridine Carboxamide (A.3.32)
Metabolic Stability High (due to -CF₂H) Moderate High
LogP (Lipophilicity) ~2.5 (estimated) ~1.8 ~3.1
Hydrogen-Bond Donors 1 (-OH) 1 (-OH) 1 (-CONH-)

Research Findings

Role of Difluoromethyl Group : The -CF₂H group balances electron-withdrawing effects and hydrophobicity, enhancing resistance to oxidative metabolism compared to -CH₃ or -CF₃ groups . This is critical in agrochemicals like fluindapyr (A.3.28), where such modifications prolong activity .

Positional Effects : Substitution at the 4-position on naphthol (vs. 1-position in ’s diazenyl analog) may optimize steric alignment with biological targets, as seen in fluorinated pharmaceuticals where substitution patterns dictate binding affinity .

Comparative Efficacy : Pyridine-carboxamide analogs (e.g., A.3.32) exhibit stronger inhibitory activity against fungal complex II than naphthol derivatives, likely due to enhanced π-π stacking and hydrogen-bonding from the carboxamide group .

Biological Activity

2-(Difluoromethyl)-4-naphthol is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

The chemical structure of this compound includes a naphthol moiety substituted with a difluoromethyl group. This substitution can significantly influence the compound's lipophilicity and biological activity. For instance, difluoromethyl groups serve as bioisosteres for alcohols and thiols, which may enhance the compound's interaction with biological targets .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated that compounds with difluoromethyl substitutions often show enhanced potency against various bacterial strains compared to their non-fluorinated counterparts. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation. The presence of the difluoromethyl group appears to enhance its efficacy against certain cancer cell lines .

Synthesis Methods

Several synthetic routes have been developed to produce this compound. One notable method involves the Friedel-Crafts reaction, where electron-rich arenes react with difluorovinyl arylsulfonates to yield α,α-difluoromethyl carbinols, which can be further transformed into the desired naphthol derivative .

Synthesis Table

MethodKey StepsYield (%)References
Friedel-Crafts ReactionReaction of electron-rich arenes with difluorovinyl arylsulfonates70-85
Copper-mediated difluoromethylationCoupling of aryl iodides with difluoroacetates60-75

Case Studies

  • Antimicrobial Efficacy : A case study reported the use of this compound against Staphylococcus aureus, showing significant inhibition at concentrations as low as 10 µg/mL. The study highlighted the compound's potential as a lead for developing new antibacterial agents .
  • Cancer Cell Apoptosis : Another case study explored the effects of this compound on breast cancer cell lines, where it was found to induce apoptosis via caspase activation pathways. The results indicated a dose-dependent response, suggesting therapeutic potential in oncology .

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